4-{[(4-chlorophenyl)carbamoyl]amino}-N-(3,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 3,5-dimethylaniline to form an intermediate, which is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide
- N-(3,5-dimethylphenyl)benzenesulfonamide
- 4-chlorophenyl isocyanate derivatives
Uniqueness
The uniqueness of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and dimethylphenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClN3O3S |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C21H20ClN3O3S/c1-14-11-15(2)13-19(12-14)25-29(27,28)20-9-7-18(8-10-20)24-21(26)23-17-5-3-16(22)4-6-17/h3-13,25H,1-2H3,(H2,23,24,26) |
InChI Key |
QCSYFJMCAHATBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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